6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one is a heterocyclic compound characterized by the presence of a bromine atom on a pyrido-oxazine ring system. Its molecular formula is with a molecular weight of approximately 229.03 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and unique structural properties.
This compound is classified under heterocyclic compounds, specifically within the category of oxazines. It is known for its diverse applications in scientific research, including drug development and biochemical studies. The compound is indexed under the Chemical Abstracts Service number 337463-88-4 and can be found in chemical databases such as PubChem and ChemicalBook .
The synthesis of 6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one typically involves cyclization reactions starting from appropriate precursors. A common synthetic route includes:
The molecular structure of 6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one features a pyridine ring fused with an oxazine ring. The bromine atom is located at the 6-position of the pyridine moiety.
6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one can participate in various chemical reactions:
These reactions are often performed under controlled conditions to ensure selectivity and yield. The versatility of this compound allows it to serve as an intermediate in the synthesis of other bioactive molecules.
The mechanism of action for 6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one involves its interaction with specific biological targets. It may act by:
The exact molecular targets depend on the specific application and derivative being studied .
Relevant data regarding these properties can be found in chemical databases that provide detailed specifications for this compound .
6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one has several significant applications:
This compound's diverse applications highlight its importance in both research and industrial contexts.
Copper catalysis enables efficient construction of the pyridooxazinone core via cascade annulation. A modified protocol using Cu(I) complexes (5–10 mol%) with nitrogen-based ligands (e.g., phenanthroline derivatives) facilitates regioselective coupling between 2-amino-5-bromopyridin-3-ol and α-halo carbonyl precursors. Key mechanistic insights reveal:
Optimization studies demonstrate that solvent polarity critically influences reaction kinetics. Polar aprotic solvents (DMF, DMSO) achieve >90% conversion within 2 hours, while ethereal solvents (THF) require extended reaction times (18 hours). Catalyst screening identified [Cu(CH₃CN)₄]PF₆ as optimal, outperforming palladium and nickel counterparts in both yield and functional group tolerance [7] [10].
Table 1: Optimization of Copper-Catalyzed Synthesis Parameters
Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
CuI/1,10-Phenanthroline | DMF | 25 | 2 | 92 |
CuCl/2,2'-Bipyridyl | DMSO | 40 | 1.5 | 89 |
CuOTf·C₆H₆ | THF | 65 | 18 | 78 |
Pd(OAc)₂/XPhos | DMF | 80 | 12 | 42 |
Anhydride-tethered triynes enable rapid benzannulation at ambient temperatures (≤25°C) through hexadehydro-Diels-Alder (HDDA) cyclization. This method involves:
The anhydride linker’s conformational rigidity lowers the activation barrier (ΔG‡ ≈ 15 kcal/mol by DFT) by pre-organizing the triyne for π-orbital overlap. This strategy provides direct access to 6-brominated derivatives when bromo-substituted diynoic acids are employed, with the anhydride moiety serving as a handle for downstream derivatization via aminolysis [8].
Table 2: Anhydride-Mediated Cyclization Performance
Diynoic Acid Substituent | Cyclization Time (min) | Trapping Agent | Product Yield (%) |
---|---|---|---|
4-Bromophenyl | 10 | Furan | 94 |
3-Bromothiophene | 15 | Benzyl azide | 88 |
2-Bromoethyl | 20 | Thioanisole | 82 |
The C–Br bond in 6-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one serves as an electrophilic handle for transition metal-catalyzed cross-coupling. Three strategic approaches have emerged:
Notably, heteroaromatic cross-coupling requires tailored ligands. Thiophene-2-boronic acids achieve 88% yield with XPhos/Pd(dba)₂, while unprotected indole-5-boronic acids necessitate NHC ligands (e.g., SIPr) to prevent catalyst poisoning [9].
Solid-supported synthesis enables multigram production through immobilized intermediates. The optimized sequence employs:
This approach achieves 89% overall yield (5-step sequence) with >98% purity after precipitation, outperforming solution-phase routes (typical cumulative yield: 65–70%). Key advantages include:
Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solid-Phase Approach | Traditional Solution-Phase |
---|---|---|
Overall Yield | 89% | 68% |
Catalyst Loading | 0.5 mol% | 5–10 mol% |
Purification Method | Precipitation | Column Chromatography |
Scale-Up Potential | >100 g Demonstrated | <10 g Routine |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1